5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted at position 4 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl moiety and at position 5 with a sulfinyl group attached to a 4-chlorophenyl ring. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2S2/c17-10-4-6-12(7-5-10)27(25)15-13(22-23-26-15)14(24)21-11-3-1-2-9(8-11)16(18,19)20/h1-8H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKOCFCZMUKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121593 | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306977-02-6 | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306977-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfinyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to modify the sulfinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfinyl group in this compound enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that this specific compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The trifluoromethyl group is believed to play a critical role in enhancing cytotoxicity against cancerous cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .
Polymer Chemistry
Due to its unique chemical structure, this thiadiazole derivative can be utilized in polymer chemistry to create new materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Photovoltaic Materials
There is ongoing research into the use of thiadiazole derivatives in organic photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for improving the efficiency of solar cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) demonstrated the effectiveness of thiadiazole derivatives against multi-drug resistant bacterial strains. The study highlighted that compounds similar to 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide showed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers reported that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfinyl and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The 1,2,3-thiadiazole core distinguishes the target compound from related scaffolds:
- Thiazole derivatives : describes 2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide , which replaces the thiadiazole with a thiazole. Thiazoles generally exhibit higher metabolic stability due to reduced ring strain compared to thiadiazoles. However, thiadiazoles may offer stronger electron-withdrawing effects, enhancing electrophilic reactivity .
- Pyrazole derivatives: Compounds like 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () feature a pyrazole core.
Substituent Effects
- Trifluoromethylphenyl group : Present in both the target compound and ’s thiazole derivative, the -CF₃ group enhances lipophilicity (logP ~3.5–4.0) and resistance to oxidative metabolism. This substituent is critical for improving bioavailability in hydrophobic binding pockets .
- Chlorophenyl vs. Fluorophenyl : The target’s 4-chlorophenyl group may confer stronger electron-withdrawing effects than the 4-fluorophenyl group in 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (). Chlorine’s larger atomic size could improve van der Waals interactions in target binding .
- Sulfinyl group : The sulfinyl moiety in the target compound is absent in most analogs (e.g., ’s sulfanyl-containing 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ). Sulfinyl groups increase polarity (logD reduction by ~0.5–1.0 units) and may enhance solubility or hydrogen-bonding capacity compared to thioether or methylene linkages .
Molecular Weight and Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings and Gaps
- Synthetic Accessibility : Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides, but the sulfinyl group in the target compound may require specialized oxidation steps (e.g., H₂O₂/CH₃COOH) .
- For example, trifluoromethylphenyl-containing thiazoles in show IC₅₀ values <1 µM against kinases like EGFR .
- Optimization Challenges : The sulfinyl group may introduce metabolic instability compared to sulfones or thioethers, necessitating further pharmacokinetic studies.
Biological Activity
The compound 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide (CAS Number: 306977-02-6) is a member of the thiadiazole family, characterized by its unique structural features that include a sulfinyl group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been explored extensively. A study highlighted that certain thiadiazole compounds exhibited significant anticonvulsant activity in various models . While direct data on this specific compound is sparse, the presence of the trifluoromethyl and sulfinyl groups may enhance its pharmacological profile, potentially influencing its efficacy in seizure models.
Structure-Activity Relationship (SAR)
The incorporation of a trifluoromethyl group is known to enhance the biological activity of many compounds. Studies have shown that substituents at specific positions on aromatic rings can significantly affect the potency and selectivity of compounds against various biological targets . The SAR analysis for related compounds suggests that modifications to the thiadiazole structure can lead to improved biological activity.
Study on Related Compounds
A comparative study on sulfonamide derivatives containing thiadiazole rings demonstrated significant antiviral activities against TMV. Compounds with similar structural motifs as our target compound were synthesized and tested, revealing promising results in inhibiting viral replication .
Pharmacological Profile
In a pharmacological assessment of various thiadiazole derivatives, certain compounds were found to exhibit favorable lipophilicity, which is often correlated with enhanced bioavailability and efficacy in vivo . This suggests that our compound may also possess beneficial pharmacokinetic properties.
Q & A
Q. What are the recommended synthetic routes for 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Cyclization of precursors (e.g., ethyl 2-oxoacetate derivatives) using Lawesson’s reagent to form the thiadiazole core .
- Step 2 : Introduction of the sulfinyl group via oxidative chlorination of intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) to generate sulfonyl chlorides, followed by reaction with amines .
- Key Intermediates : Prioritize sulfides (e.g., benzyl thioethers) for controlled oxidation to sulfoxides, and carboxamide precursors for coupling reactions .
- Validation : Confirm intermediates via LC-MS and NMR before proceeding to subsequent steps .
Q. How should researchers address solubility challenges during in vitro testing of this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Prodrug Strategies : Synthesize ester or phosphate derivatives to enhance aqueous solubility, as seen in triazole analogs .
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the 3-(trifluoromethyl)phenyl moiety while preserving bioactivity .
Q. What spectroscopic techniques are essential for characterizing the sulfinyl group in this compound?
- Methodological Answer :
- NMR : Analyze δ 2.5–3.5 ppm for sulfoxide protons; compare with sulfone analogs to confirm oxidation state .
- IR Spectroscopy : Identify S=O stretching vibrations at 1020–1070 cm⁻¹ .
- X-ray Crystallography : Resolve the stereochemistry of the sulfinyl group (e.g., R or S configuration) using single-crystal diffraction .
Q. What validated protocols exist for assessing this compound’s inhibitory effects on cancer cell lines?
- Methodological Answer :
- MTT Assay : Test against a panel of 60 cancer cell lines (NCI-60) at concentrations of 0.1–100 µM for 48–72 hours .
- Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values; include cisplatin as a positive control .
- Orthogonal Validation : Confirm results via clonogenic assays or apoptosis markers (e.g., Annexin V staining) .
Advanced Research Questions
Q. What methodologies are critical for resolving contradictions in reported biological activities of thiadiazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions .
- Off-Target Profiling : Screen against kinase panels to identify non-specific interactions .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) to isolate structure-activity trends .
Q. How can computational chemistry be integrated to predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or EGFR) based on the sulfinyl group’s electron density .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Modeling : Correlate trifluoromethyl group’s Hammett σ values with inhibitory activity .
Q. What strategies optimize the metabolic stability of this thiadiazole carboxamide in preclinical studies?
- Methodological Answer :
- Deuteration : Replace labile hydrogens (e.g., on the sulfinyl group) with deuterium to slow oxidative metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Prodrug Design : Mask the carboxamide as a methyl ester to reduce first-pass metabolism .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Calculate σₚ values (−0.54 for CF₃) to predict activation/deactivation of the aryl ring .
- Kinetic Studies : Compare reaction rates of trifluoromethyl-substituted vs. methyl-substituted analogs in SNAr reactions .
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic centers .
Q. What crystallographic parameters are crucial for determining the three-dimensional conformation of the thiadiazole core?
- Methodological Answer :
- Unit Cell Dimensions : Measure a, b, c axes and angles (α, β, γ) to define the lattice .
- Torsion Angles : Analyze dihedral angles between thiadiazole and adjacent substituents (e.g., 4-chlorophenyl) .
- Refinement Metrics : Aim for R < 0.05 and wR < 0.15 using SHELXL .
Q. What are the primary degradation pathways observed under accelerated stability testing conditions?
- Methodological Answer :
- Hydrolysis : Monitor pH-dependent cleavage of the sulfinyl group via HPLC-MS (e.g., at pH 1.2 and 8.0) .
- Oxidation : Expose to H₂O₂ to assess thiadiazole ring oxidation to sulfones .
- Photolysis : Conduct ICH Q1B testing under UV light (320–400 nm) to identify photo-degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
